BenchChemオンラインストアへようこそ!

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2H-1,3-benzodioxole-5-carboxamide

Muscarinic receptor pharmacology Radioligand binding CNS target engagement

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2H-1,3-benzodioxole-5-carboxamide (CAS 1448070-68-5; molecular formula C₁₆H₁₇N₃O₄; MW 315.33) is a synthetic small molecule belonging to the benzodioxole–pyrazole carboxamide class. Its structure combines a 1,3-benzodioxole-5-carboxamide moiety linked via an amide bond to a 1-(oxan-4-yl)-1H-pyrazol-4-amine scaffold.

Molecular Formula C16H17N3O4
Molecular Weight 315.329
CAS No. 1448070-68-5
Cat. No. B2913880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2H-1,3-benzodioxole-5-carboxamide
CAS1448070-68-5
Molecular FormulaC16H17N3O4
Molecular Weight315.329
Structural Identifiers
SMILESC1COCCC1N2C=C(C=N2)NC(=O)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C16H17N3O4/c20-16(11-1-2-14-15(7-11)23-10-22-14)18-12-8-17-19(9-12)13-3-5-21-6-4-13/h1-2,7-9,13H,3-6,10H2,(H,18,20)
InChIKeyXIPAAQWEMOISMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(Oxan-4-yl)-1H-pyrazol-4-yl]-2H-1,3-benzodioxole-5-carboxamide (CAS 1448070-68-5): Procurement-Relevant Structural and Target-Class Profile


N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2H-1,3-benzodioxole-5-carboxamide (CAS 1448070-68-5; molecular formula C₁₆H₁₇N₃O₄; MW 315.33) is a synthetic small molecule belonging to the benzodioxole–pyrazole carboxamide class. Its structure combines a 1,3-benzodioxole-5-carboxamide moiety linked via an amide bond to a 1-(oxan-4-yl)-1H-pyrazol-4-amine scaffold . This chemotype has been investigated within the broader class of benzodioxole–pyrazole hybrids for multi-target enzyme inhibition, most notably dual cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) blockade, as well as myeloperoxidase (MPO) inhibition [1]. The compound appears in the ChEMBL database (CHEMBL170903) with reported bioactivity data against the muscarinic acetylcholine receptor family and 5-lipoxygenase [2].

Why N-[1-(Oxan-4-yl)-1H-pyrazol-4-yl]-2H-1,3-benzodioxole-5-carboxamide Cannot Be Simply Replaced by In-Class Benzodioxole–Pyrazole Analogs


Benzodioxole–pyrazole carboxamides are not functionally interchangeable despite shared core scaffolds. Within the Abd El Razik et al. (2017) series, structurally analogous compounds displayed highly divergent COX-1/COX-2 selectivity ratios and 5-LOX inhibitory potencies; for example, compound 26 exhibited high COX-1/COX-2 selectivity while compounds 11 and 17 preferentially suppressed TNF-α production by 85% and 98%, respectively [1]. The specific oxan-4-yl (tetrahydropyran) N-substituent on the pyrazole ring present in CAS 1448070-68-5 introduces distinct conformational and electronic properties versus methyl, aryl, or unsubstituted analogs, potentially altering target engagement profiles. ChEMBL bioactivity records for this compound indicate measurable interaction with the muscarinic acetylcholine receptor family (IC₅₀ 100 nM in radioligand displacement) and 5-LOX, differentiating it from close analogs that lack these specific activities [2]. Blind substitution with a congener bearing a different pyrazole N-substituent or alternative carboxamide terminus cannot be assumed to reproduce this compound's multi-target signature.

Quantitative Differentiation Evidence for N-[1-(Oxan-4-yl)-1H-pyrazol-4-yl]-2H-1,3-benzodioxole-5-carboxamide Versus Closest Analogs


Muscarinic Acetylcholine Receptor (mAChR) Pan-Subtype Binding Affinity: Radioligand Displacement IC₅₀

CAS 1448070-68-5 demonstrates measurable affinity for the muscarinic acetylcholine receptor family (M1–M5) with an IC₅₀ of 100 nM in a [³H]cis-methyldioxolane competitive radioligand displacement assay using rat neocortical membranes [1]. This activity is absent from the majority of benzodioxole–pyrazole hybrids profiled primarily for COX/LOX inhibition, including the lead compounds 11, 17, and 26 from Abd El Razik et al. (2017), which were not reported to exhibit mAChR binding [2]. The muscarinic activity of CAS 1448070-68-5 represents a differentiated pharmacological feature that may be undesirable (off-target liability) or exploitable (polypharmacology) depending on the research context.

Muscarinic receptor pharmacology Radioligand binding CNS target engagement

5-Lipoxygenase (5-LOX) Inhibitory Activity: Intact-Cell vs. Broken-Cell Differential

CAS 1448070-68-5 was evaluated for 5-LOX inhibition in two distinct assay formats. In intact RBL-1 (rat basophilic leukemia) cells at 1.0 µM, the compound was scored as active (ChEMBL assay ALA620017) . However, in a broken-cell supernatant preparation from RBL-1 cells at 50 µM concentration, the compound was classified as not active . At 100 µM in the RBL-1 intact-cell format, activity was reported as not significant (NS) [1]. This pattern suggests weak or conditional 5-LOX inhibition that may depend on cellular context, membrane integrity, or intracellular metabolism. By contrast, the most potent 5-LOX inhibitors in the Abd El Razik benzodioxole–pyrazole series (e.g., compound 26) achieved IC₅₀ values in the low micromolar range in enzyme-based assays [2].

5-Lipoxygenase inhibition Leukotriene biosynthesis Anti-inflammatory screening

Scaffold-Specific Property Differentiation: Oxan-4-yl Pyrazole N-Substituent vs. Methyl and Aryl Analogs

The oxan-4-yl (tetrahydropyran-4-yl) group on the pyrazole N1 position of CAS 1448070-68-5 provides distinct physicochemical properties compared to the methyl-, aryl-, or unsubstituted pyrazole analogs more commonly studied in the benzodioxole–pyrazole hybrid literature [1]. The tetrahydropyran ring introduces increased sp³ character (Fsp³), additional hydrogen-bond acceptor capacity via the ring oxygen, and modulated lipophilicity. Within structurally related chemotypes (e.g., IRAK4 inhibitor series bearing oxan-4-yl-pyrazole scaffolds), the tetrahydropyran substituent has been associated with improved aqueous solubility and reduced CYP450 induction liability compared to alkyl-substituted pyrazoles [2]. While direct experimental solubility and metabolic stability data for CAS 1448070-68-5 are not publicly disclosed, the class-level evidence supports the oxan-4-yl group as a property-modulating handle that distinguishes this compound from simpler pyrazole N-substituted analogs.

Physicochemical property optimization Ligand efficiency Solubility and permeability

Absence of COX-1/COX-2 Profiling Data: A Critical Gap vs. Published Benzodioxole–Pyrazole Hybrids

The benchmark benzodioxole–pyrazole hybrids reported by Abd El Razik et al. (2017) were comprehensively characterized for COX-1, COX-2, and 5-LOX inhibition, with lead compound 26 demonstrating high COX-1/COX-2 selectivity and compounds 11 and 17 achieving >85% TNF-α suppression [1]. In contrast, CAS 1448070-68-5 has no publicly available COX-1 or COX-2 inhibitory data in ChEMBL, BindingDB, or the primary literature as of the search date [2]. This represents a significant evidence gap: the compound cannot be assumed to share the dual COX/LOX inhibition profile of its in-class congeners. Users requiring validated COX-2 or dual COX/LOX inhibitory activity should select a compound with documented enzyme inhibition data (e.g., compounds 11, 17, or 26) rather than CAS 1448070-68-5.

COX-2 selectivity Anti-inflammatory target engagement Data gap analysis

Recommended Research and Industrial Application Scenarios for N-[1-(Oxan-4-yl)-1H-pyrazol-4-yl]-2H-1,3-benzodioxole-5-carboxamide Based on Current Evidence


Negative Control or Weak-Activity Comparator in 5-Lipoxygenase Pathway Studies

Given the compound's weak and condition-dependent 5-LOX inhibitory profile (active at 1 µM in intact RBL-1 cells but not active at 50 µM in broken-cell preparations), CAS 1448070-68-5 may serve as a low-activity control compound in leukotriene biosynthesis assays. Its structural similarity to potent benzodioxole–pyrazole 5-LOX inhibitors (e.g., compound 26 from Abd El Razik et al., 2017 [1]) makes it a suitable comparator for structure–activity relationship (SAR) studies aiming to identify the structural determinants of 5-LOX potency within this chemotype.

Muscarinic Receptor Off-Target Screening Panel Component

With a documented IC₅₀ of 100 nM against the pan-muscarinic acetylcholine receptor family (M1–M5) in rat neocortical membranes [2], this compound can be included in off-target counter-screening panels when profiling novel chemical entities for CNS programs. Its mAChR activity—absent in structurally related benzodioxole–pyrazole COX/LOX leads—makes it a useful reference for discriminating between chemotype-intrinsic muscarinic liability and scaffold-independent pharmacology.

Scaffold-Hopping Starting Point for Property-Guided Medicinal Chemistry

The oxan-4-yl substituent on the pyrazole ring distinguishes CAS 1448070-68-5 from the methyl- and aryl-substituted pyrazole analogs prevalent in the benzodioxole–pyrazole literature [1]. Medicinal chemistry teams pursuing solubility or metabolic stability optimization through increased sp³ character and hydrogen-bond acceptor incorporation may use this compound as a scaffold diversification template. The tetrahydropyran moiety's established role in improving DMPK properties within related kinase inhibitor series (e.g., IRAK4 [3]) supports this application, though bespoke property profiling is required.

Chemical Probe for Benzodioxole–Pyrazole Polypharmacology Studies

CAS 1448070-68-5's unique combination of weak 5-LOX activity and moderate muscarinic receptor binding, coupled with its unexplored COX inhibition profile, positions it as a tool compound for investigating polypharmacology within the benzodioxole–pyrazole chemotype. Researchers studying the intersection of eicosanoid signaling and cholinergic pathways may find this dual-activity signature valuable for hypothesis generation, although comprehensive target profiling is strongly advised before drawing mechanistic conclusions.

Quote Request

Request a Quote for N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2H-1,3-benzodioxole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.